molecular formula C15H12FNO B1219959 7-Fluoro-2-acetylaminofluorene CAS No. 343-89-5

7-Fluoro-2-acetylaminofluorene

Cat. No.: B1219959
CAS No.: 343-89-5
M. Wt: 241.26 g/mol
InChI Key: UAGZFYAGROGZQW-UHFFFAOYSA-N
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Description

7-Fluoro-2-acetylaminofluorene is a synthetic compound belonging to the class of fluorene derivatives. It is characterized by the presence of a fluorine atom at the seventh position and an acetylamino group at the second position on the fluorene ring. This compound is widely used in scientific research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-acetylaminofluorene typically involves the fluorination of 2-acetylaminofluorene. The process begins with the nitration of fluorene to produce 2-nitrofluorene, followed by reduction to 2-aminofluorene. The acetylation of 2-aminofluorene yields 2-acetylaminofluorene, which is then subjected to fluorination using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-acetylaminofluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-hydroxy-7-fluoro-2-acetylaminofluorene.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: N-hydroxy-7-fluoro-2-acetylaminofluorene.

    Reduction: 7-fluoro-2-aminofluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2-acetylaminofluorene is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Carcinogenesis Studies: The compound is used as a biochemical tool to study the mechanisms of carcinogenesis.

    DNA Adduct Formation: It is used to study DNA adduct formation and repair mechanisms, providing insights into mutagenesis and carcinogenesis.

    Metabolic Studies: The compound’s metabolism and its metabolites are studied to understand the biotransformation processes and their implications in toxicology.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-acetylaminofluorene involves its metabolic activation to reactive intermediates. The compound is metabolized by cytochrome P-450 enzymes to form N-hydroxy-7-fluoro-2-acetylaminofluorene. This metabolite can undergo further enzymatic reactions, such as O-acetylation or O-sulfation, to form highly reactive species that interact with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis .

Comparison with Similar Compounds

    2-Acetylaminofluorene: A non-fluorinated analog used in similar research applications.

    7-Iodo-2-acetylaminofluorene: Another halogenated derivative with different reactivity and biological activity.

    2-Acetylaminophenanthrene: A structurally related compound used in carcinogenesis studies.

Uniqueness: 7-Fluoro-2-acetylaminofluorene is unique due to the presence of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s ability to form stable DNA adducts, making it a potent carcinogen compared to its non-fluorinated analogs .

Properties

IUPAC Name

N-(7-fluoro-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGZFYAGROGZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187863
Record name 7-Fluoro-N-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-89-5
Record name 7-Fluoro-N-2-acetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-2-acetylaminofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Fluoro-N-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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